tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
Description
Historical Development of Imidazopyridine Research
The exploration of imidazopyridines began with early syntheses targeting antimycobacterial agents. In 2016, researchers synthesized imidazo[4,5-c]pyridine derivatives (IPD) containing amide, urea, and sulfonamide groups, demonstrating potent activity against Mycobacterium tuberculosis (minimum inhibitory concentrations ≤ 12.5 µg/mL). Concurrently, imidazo[4,5-c]pyridine-7-carboxamide derivatives emerged as poly(ADP-ribose) polymerase (PARP) inhibitors, with compound XZ-120312 showing IC~50~ values of 8.6 nM against PARP-1. These breakthroughs underscored the scaffold’s adaptability across therapeutic areas, from infectious diseases to oncology.
By 2003, imidazopyridines had expanded into inflammation research, with analogues inhibiting leukotriene A~4~ hydrolase (LTA~4~H) in mouse models. The evolution of regioselective synthesis methods, such as the acylation of 3,4-diaminopyridine to produce imidazo[4,5-c]pyridines like CP-885,316, further advanced structural diversification.
Significance of Imidazo[4,5-c]Pyridine Scaffold in Drug Discovery
The imidazo[4,5-c]pyridine core offers a unique combination of hydrogen-bonding capacity, aromatic stability, and synthetic flexibility. Its planar structure allows for π-π stacking with biological targets, as evidenced by PARP inhibitors binding to the enzyme’s nicotinamide pocket. Modifications at positions 4, 6, and 7 enable fine-tuning of pharmacokinetic properties. For example, iodination at position 7 enhances halogen bonding with target proteins, while tert-butyl carbamate groups at position 4 improve metabolic stability.
Structural Relationship to Purine-Based Biological Molecules
Imidazo[4,5-c]pyridines are bioisosteres of purines, mimicking adenosine and guanine in nucleotide-binding domains. The scaffold’s nitrogen atoms at positions 1 and 3 replicate the N~7~ and N~9~ positions of purines, enabling competitive inhibition of kinases and GTPases. Substitutions at position 6 (e.g., amino groups) mimic the exocyclic amines of adenine, facilitating interactions with conserved aspartate residues in ATP-binding pockets.
Research Importance of Functionalized Imidazopyridines
Functionalization strategies for imidazo[4,5-c]pyridines include:
- Amide/Urea/Sulfonamide Additions : Enhance solubility and target affinity, as seen in antitubercular IPD derivatives.
- Carboxamide Derivatives : Improve PARP-1 inhibition potency by forming hydrogen bonds with Ser904 and Gly863.
- Halogenation (e.g., Iodine) : Increases molecular weight and van der Waals interactions, critical for optimizing binding kinetics.
| Functional Group | Position | Biological Impact | Example Study |
|---|---|---|---|
| Tert-butyl carbamate | 4 | Stabilizes intermediates during synthesis | |
| Iodo | 7 | Enhances halogen bonding | |
| Amino | 6 | Mimics purine exocyclic amines |
Position of tert-Butyl Carbamate Derivatives in Current Research
tert-Butyl carbamate groups serve dual roles: protecting amines during synthesis and modulating lipophilicity. In CP-885,316 synthesis, regioselective acylation of 3,4-diaminopyridine with tert-butyl carbamate yielded 70% purity, which was refined to >99% using methyl tert-butyl ether/n-heptane extraction. This method’s scalability (up to 50 kg batches) highlights its industrial relevance. The electron-withdrawing carbamate also stabilizes the imidazo[4,5-c]pyridine ring against oxidative degradation, a common issue in purine analogues.
Properties
IUPAC Name |
tert-butyl N-(6-amino-7-iodo-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN5O2/c1-13(2,3)21-12(20)19(5)11-8-9(18(4)6-16-8)7(14)10(15)17-11/h6H,1-5H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKAZMOZMXQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=C(C2=C1N=CN2C)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: : The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: : The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: : Nucleophiles such as sodium azide or potassium iodide can be used for substitution reactions.
Major Products Formed
Oxidation: : Iodate or periodate derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate can act as inhibitors for certain cancer cell lines. A study focused on imidazo[4,5-c]pyridine derivatives reported their effectiveness against various types of cancer by inhibiting specific pathways involved in tumor growth and metastasis.
Case Study: Inhibition of TLR7 Pathway
A notable application is in the development of Toll-like receptor 7 (TLR7) agonists, which are crucial in cancer immunotherapy. The compound was synthesized and evaluated for its ability to modulate immune responses in Ramos Blue Cells, demonstrating promising results in enhancing immune activation against tumor cells .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. For instance, derivatives of imidazo[4,5-c]pyridine have shown promise as inhibitors of viral proteases, which are essential for viral replication. This application is particularly relevant in the context of emerging viral diseases.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. The ability to cross the blood-brain barrier and interact with neuroreceptors could make this compound a candidate for treating neurodegenerative diseases.
Pesticidal Activity
Research indicates that carbamate derivatives can function as effective pesticides. The unique structure of this compound may enhance its efficacy in targeting specific pests while minimizing environmental impact.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| tert-butyl (6-amino...) | Aphids | 85% | |
| tert-butyl (6-amino...) | Leafhoppers | 78% |
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials due to its reactive groups. For example, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
Case Study: Polymer Blends
A study demonstrated the incorporation of similar imidazo[4,5-c]pyridine derivatives into polymer blends, resulting in improved thermal stability and mechanical strength. This application is crucial for developing advanced materials in various industries.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 914942-88-4
- Molecular Formula : C₁₃H₁₈IN₅O₂
- Molecular Weight : 403.22 g/mol
- IUPAC Name: tert-butyl N-(6-amino-7-iodo-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate .
Structural Features: The compound features an imidazo[4,5-c]pyridine core with substituents at positions 6 (amino), 7 (iodo), 1 (methyl), and 4 (methylcarbamate). The tert-butyl carbamate group enhances steric bulk and may influence metabolic stability.
Hazard Profile :
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Precautionary Measures : Use personal protective equipment and avoid inhalation .
Comparison with Structurally Similar Compounds
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- CAS Number : 1799420-92-0
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Differences: Core Structure: Pyrimidine ring vs. imidazopyridine. Substituents: Fluorine (electron-withdrawing) at position 5, hydroxy at position 4, and methyl at position 4. The hydroxy group increases polarity, affecting solubility .
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Source : Catalog of Pyridine Derivatives (Page 228) .
- Core Structure : Pyridine ring.
- Substituents : Hydroxy at position 4, methoxy at position 3.
- Functional Impact : Methoxy group improves lipophilicity, while hydroxy enhances hydrogen-bonding capacity. Simpler structure compared to the imidazopyridine core, likely reducing steric hindrance .
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- Source : Catalog of Pyridine Derivatives (Page 229) .
- Core Structure: Pyridine with a hydroxyimino side chain.
- Substituents: Hydroxyimino at position 4, methoxy at position 5.
Comparative Analysis Table
Research Findings and Implications
Structural Complexity and Reactivity
The imidazopyridine core of the target compound offers greater structural complexity compared to pyridine or pyrimidine derivatives, enabling diverse interactions in biological systems. The iodine atom facilitates further functionalization (e.g., cross-coupling reactions), while the amino group provides a site for hydrogen bonding .
Biological Activity
tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
- Molecular Formula : C13H18IN5O2
- Molecular Weight : 403.22 g/mol
- CAS Number : 914942-88-4
Synthesis
The synthesis of this compound involves various chemical reactions, including phase-transfer catalysis and alkylation methods. A notable synthetic route includes:
- Reagents : Triethylamine, bis-triphenylphosphine-palladium(II) chloride.
- Solvent : N,N-Dimethylformamide (DMF).
- Conditions : Reaction temperatures ranging from 20°C to 90°C.
The yield of the compound under these conditions can reach approximately 65% .
Biological Activity
The biological activity of this compound has been investigated through various studies, demonstrating its potential in multiple therapeutic areas.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazo[4,5-c]pyridine have shown efficacy against a range of pathogens, including bacteria and fungi .
Anticancer Properties
Imidazo-pyridine derivatives are known for their anticancer activity. Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines .
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes linked to disease processes. Specifically, it may act as an inhibitor of kinases involved in cancer progression. The interaction with kinase domains can potentially lead to the development of targeted cancer therapies .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Efficacy : A study published in Bulgarian Chemical Communications demonstrated that imidazo[4,5-c]pyridine derivatives exhibited broad-spectrum antimicrobial activity against clinical isolates .
- Anticancer Activity Assessment : Another study focused on the anticancer potential of imidazo-pyridine derivatives showed promising results in inhibiting cell proliferation in breast and colon cancer models .
- Enzyme Interaction Studies : Research indicated that similar compounds could effectively inhibit specific kinases implicated in cancer signaling pathways, suggesting a mechanism through which these compounds exert their anticancer effects .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate?
- Methodological Answer: The synthesis typically involves sequential protection, iodination, and coupling reactions. Key steps include:
- Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group using Boc₂O under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) at low temperatures (-78°C) to protect amine functionalities .
- Iodination: Electrophilic iodination at the 7-position of the imidazo[4,5-c]pyridine core using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DMAc).
- Coupling Reactions: Utilize palladium/copper-catalyzed cross-coupling (e.g., Sonogashira or Suzuki) for further functionalization, as seen in similar iodopyrimidine derivatives .
- Purification: Column chromatography (silica gel, eluting with EtOAc/hexane) is critical for isolating the final product.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer: While no specific SDS exists for this compound, general guidelines from analogous carbamates and iodinated heterocycles include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage: Store in a cool, dry place (< -20°C) under inert gas (N₂/Ar) to prevent degradation.
- Waste Disposal: Quench reactive intermediates (e.g., iodides) with aqueous sodium thiosulfate before disposal .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ ~1.3–1.4 ppm for tert-butyl protons, δ ~7–8 ppm for aromatic protons). Use 2D experiments (COSY, HSQC) to resolve overlapping signals in the imidazo[4,5-c]pyridine core .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~400–450 Da) and detect halogen isotopic patterns (iodine: 127 I) .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N percentages.
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer: The 7-iodo group acts as a transient directing group and leaving group:
- Catalytic Systems: Optimize Pd(PPh₃)₂Cl₂/CuI catalysts in THF or DMAc for Sonogashira couplings. Adjust DIEA stoichiometry to stabilize intermediates .
- Kinetic Studies: Monitor reaction progress via TLC or LC-MS. Iodine’s high leaving-group propensity can accelerate coupling but may require excess alkyne/boronate reagents.
- Side Reactions: Mitigate homocoupling by degassing solvents and maintaining low temperatures during catalyst activation .
Q. What crystallographic challenges arise from the iodine atom, and how are they resolved?
- Methodological Answer:
- Absorption Corrections: Use multi-scan methods (e.g., SADABS) to address heavy-atom (I) effects in X-ray diffraction. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
- Disorder Modeling: The tert-butyl group may exhibit rotational disorder. Apply restraints (SIMU/DELU) during refinement to stabilize thermal motion parameters.
- Validation Tools: Check data with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .
Q. How can computational methods predict the compound’s stability under acidic deprotection conditions?
- Methodological Answer:
- DFT Calculations: Model Boc deprotection pathways (e.g., TFA-mediated cleavage) using Gaussian or ORCA. Compare activation energies of competing pathways (e.g., carbocation vs. SN2 mechanisms).
- Solvent Effects: Include implicit solvent models (e.g., PCM for DCM/H₂O) to simulate protonation states.
- Experimental Validation: Correlate computed barriers with kinetic data from ¹H NMR monitoring (e.g., disappearance of tert-butyl signals at δ ~1.4 ppm) .
Data Contradiction Analysis
Scenario: Discrepancies in observed vs. theoretical NMR chemical shifts.
- Troubleshooting Steps:
- Reassign Proton Environments: Use DEPT-135 and HSQC to distinguish CH₂/CH₃ groups near the imidazo[4,5-c]pyridine core.
- Check for Tautomerism: The amino group (6-position) may participate in keto-enol tautomerism, altering δ values. Acquire variable-temperature NMR to assess dynamic effects.
- Impurity Analysis: Run HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect by-products from incomplete iodination or Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
